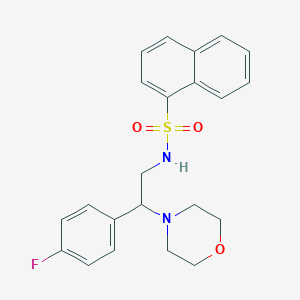

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide

Description

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene-1-sulfonamide core substituted with a 4-fluorophenyl group and a morpholinoethyl moiety. The fluorine atom at the para position of the phenyl ring and the morpholine group are likely to influence its electronic properties, solubility, and biological interactions compared to non-fluorinated or differently substituted analogs .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c23-19-10-8-18(9-11-19)21(25-12-14-28-15-13-25)16-24-29(26,27)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,24H,12-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHONOGNGOXJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide typically involves multiple steps:

Formation of the Naphthalene-1-sulfonamide Core: This step involves the sulfonation of naphthalene to form naphthalene-1-sulfonic acid, followed by conversion to the sulfonyl chloride using reagents like thionyl chloride. The sulfonyl chloride is then reacted with an amine to form the sulfonamide.

Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the sulfonamide with a suitable morpholine derivative under basic conditions.

Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

1.1. Sulfonamide Formation

The core reaction involves coupling naphthalene-1-sulfonyl chloride with a secondary amine (2-(4-fluorophenyl)-2-morpholinoethylamine). Key steps include:

-

Condensation : Reacting naphthalene-1-sulfonyl chloride with the amine in the presence of a base (e.g., DIEA) and a coupling agent (e.g., TBTU) in anhydrous DMF .

-

Purification : Isolation via precipitation or trituration without column chromatography .

Example Reaction :

Key Reaction Parameters

| Parameter | Conditions |

|---|---|

| Solvent | Anhydrous DMF or THF |

| Coupling Agent | TBTU (1.5 eq) |

| Base | DIEA (3 eq) |

| Temperature | 0°C (initial), room temperature (final) |

| Yield | 30–50% (typical for sulfonamide coupling) |

3.1. NMR Spectroscopy

-

1^11H-NMR (DMSO-d6d_6d6) :

3.2. Mass Spectrometry

Reactivity and Stability

-

Acid/Base Stability : Stable under mild acidic/basic conditions but hydrolyzes in strong acids (e.g., conc. HSO) to release sulfonic acid .

-

Metabolic Stability : Resistant to hepatic microsomal degradation due to the electron-withdrawing sulfonamide group .

Comparative Analysis of Analogues

Challenges and Optimizations

Scientific Research Applications

Enzyme Inhibition

Research indicates that sulfonamide derivatives, including N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, exhibit significant inhibitory effects on enzymes such as carbonic anhydrases (CAs). Specifically, studies have shown that compounds related to this sulfonamide can selectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating a promising therapeutic window over CA II which is crucial for reducing side effects in cancer therapies.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in breast cancer models. For instance, structural analogs have demonstrated the ability to induce apoptosis in MDA-MB-231 cells, with one study reporting a 22-fold increase in annexin V-FITC staining, indicating significant cell death through caspase activation pathways. The mechanism appears to involve disruption of cellular homeostasis via enzyme inhibition.

Antimicrobial Activity

Traditionally, sulfonamides are recognized for their antibacterial properties. This compound and similar compounds have been assessed for their efficacy against both Gram-positive and Gram-negative bacteria. The morpholinoethyl group enhances interaction with bacterial enzymes, potentially improving effectiveness against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is significantly influenced by their structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and cellular uptake |

| Morpholinoethyl Group | Increases enzyme inhibition |

| Naphthalene Core | Provides structural stability |

Studies suggest that modifications at specific positions on the phenyl ring can alter antibacterial efficacy dramatically, indicating the importance of careful structural design in drug development.

Inhibition of Cancer Cell Growth

A notable study investigated various sulfonamides' effects on MDA-MB-231 cells, revealing that certain derivatives led to significant apoptosis through caspase activation pathways. This highlights the potential for targeted cancer therapies utilizing this compound.

Antibacterial Efficacy

Another research effort focused on a series of naphthalene sulfonamides against resistant bacterial strains. Modifications in the chemical structure were shown to enhance activity significantly, providing insights into the development of new antibacterial agents.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, with data derived from the provided evidence:

*Calculated based on structural analogs.

Key Observations:

Structural Variations: The target compound differs from analogs in –3 by combining a 4-fluorophenyl group (electron-withdrawing) and a morpholinoethyl moiety (polar, nitrogen-containing heterocycle). In contrast, analogs like 1d-1 (acetylphenyl) and 1d (hydroxyethylphenyl) lack fluorine and morpholine groups, which may reduce their metabolic stability or solubility .

Synthetic Efficiency: The synthetic yield of compound 2g (43%, ) highlights challenges in preparing bulky sulfonamide derivatives. The target compound’s synthesis might similarly require optimized conditions due to steric hindrance from the morpholinoethyl group .

Physicochemical Properties: The morpholinoethyl group in the target compound likely enhances water solubility compared to analogs with hydrophobic substituents (e.g., phenylethyl in ). However, the 4-fluorophenyl group may offset this by increasing lipophilicity . Melting points for analogs in (139–205°C) suggest that substituents like acetyl or hydroxyethyl influence crystallinity, which the target compound’s morpholine group may further modulate .

Research Findings and Implications

- Electronic Effects: The fluorine atom in the target compound may improve binding affinity in biological systems (e.g., enzyme inhibition) compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

- Solubility and Bioavailability : The morpholine group’s polarity could enhance solubility relative to compounds like 1d-1 (acetylphenyl), though this requires experimental validation .

- Synthetic Challenges : Bulky substituents (e.g., naphthyl in 2g) reduce yields, suggesting that the target compound’s synthesis may require specialized catalysts or purification methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The compound’s synthesis typically involves coupling naphthalene-1-sulfonamide with a substituted ethylamine precursor. Key steps include:

- Morpholine functionalization : Introduce the morpholinoethyl group via nucleophilic substitution using morpholine and a halogenated intermediate (e.g., 2-chloroethyl-4-fluorophenyl) under reflux in aprotic solvents like dichloromethane .

- Sulfonamide coupling : React the morpholinoethyl intermediate with naphthalene-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Optimize reaction time (6–12 hours) and temperature (0–25°C) to avoid side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Reported yields range from 45–65%, with impurities often arising from incomplete substitution or sulfonylation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for naphthalene and fluorophenyl groups), morpholine protons (δ 2.5–3.5 ppm), and ethyl linker protons (δ 3.0–4.0 ppm).

- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~125–130 ppm) and fluorophenyl carbons (δ 115–165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula (C₂₂H₂₂FN₂O₃S) with a parent ion [M+H]⁺ at m/z 413.14 .

- IR Spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition : Screen against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase isoforms using fluorometric assays. IC₅₀ values <10 µM suggest therapeutic relevance .

- Cytotoxicity : Test in mammalian cell lines (e.g., HEK-293) via MTT assays. Compare with structurally similar compounds (e.g., fluorophenyl-substituted sulfonamides) to establish SAR .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition potency be resolved?

- Methodological Answer :

- Structural analogs : Compare activity profiles of derivatives with varying substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to identify substituent effects on binding .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., DHPS) to resolve binding modes. Conflicting IC₅₀ values may arise from differential interactions with active-site residues .

- Assay conditions : Standardize pH, ionic strength, and cofactor concentrations, as sulfonamides are sensitive to these parameters .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

- Methodological Answer :

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the morpholine ring to reduce LogP from ~3.5 (predicted) to <2.5, enhancing aqueous solubility .

- Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., acetyl) to improve membrane permeability .

- In vivo PK studies : Administer via intravenous and oral routes in rodent models; measure plasma half-life and tissue distribution using LC-MS/MS .

Q. How do computational methods aid in predicting off-target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Prioritize targets with docking scores <−8 kcal/mol .

- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time) .

- Toxicology prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity risks .

Q. What experimental designs address discrepancies in reported cytotoxicity data?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple labs using identical cell lines (e.g., HepG2 vs. MCF-7) and passage numbers. Discrepancies may arise from cell-line-specific metabolic pathways .

- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays to distinguish cytostatic vs. cytotoxic effects .

- Metabolomics : Use LC-HRMS to profile intracellular metabolites and identify off-target metabolic disruptions .

Data Contradiction Analysis

Q. Why do similar sulfonamides exhibit divergent biological activities despite structural homology?

- Methodological Answer :

- Steric effects : Bulky substituents (e.g., trifluoromethyl) on the phenyl ring may hinder binding to narrow enzyme active sites .

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance sulfonamide acidity, improving interactions with basic residues in targets like carbonic anhydrase .

- Conformational flexibility : Ethyl-morpholine linkers with restricted rotation (e.g., cyclic analogs) may stabilize bioactive conformations, increasing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.